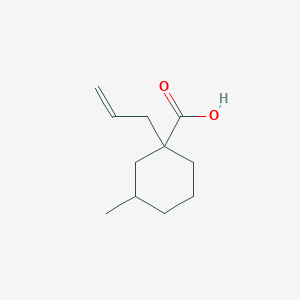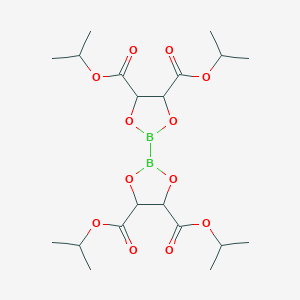![molecular formula C11H13BrN2O B12089305 (5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)
(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The presence of a bromine atom and an isopropyl group in the structure of this compound makes it unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of 2-amino-4-bromobenzylamine with isopropyl alcohol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of (5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)formaldehyde.
Reduction: Formation of 1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
科学的研究の応用
(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:
作用機序
The mechanism of action of (5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its anticancer effects . Additionally, the presence of the bromine atom enhances its ability to penetrate cell membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
- 1H-benzo[d]imidazol-2-yl)methanol
- 5-Bromo-1H-benzo[d]imidazol-2-yl)methanol
- 1-Isopropyl-1H-benzo[d]imidazol-2-yl)methanol
Uniqueness
(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of both a bromine atom and an isopropyl group. These substituents enhance its chemical reactivity and biological activity compared to similar compounds. The bromine atom increases the compound’s lipophilicity, allowing it to better interact with hydrophobic regions of biological molecules. The isopropyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for specific targets .
特性
分子式 |
C11H13BrN2O |
|---|---|
分子量 |
269.14 g/mol |
IUPAC名 |
(5-bromo-1-propan-2-ylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H13BrN2O/c1-7(2)14-10-4-3-8(12)5-9(10)13-11(14)6-15/h3-5,7,15H,6H2,1-2H3 |
InChIキー |
KBDSRJJOZHTUAK-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=C(C=C(C=C2)Br)N=C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



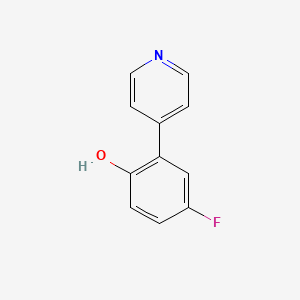
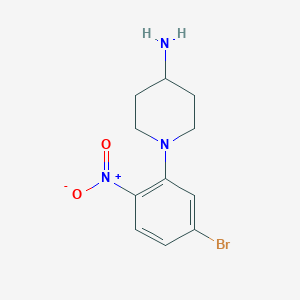

![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089257.png)
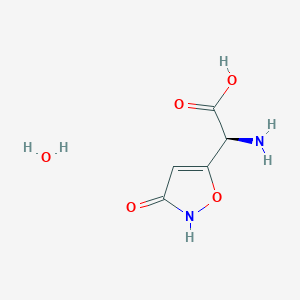
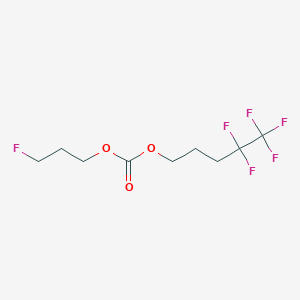
![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)
